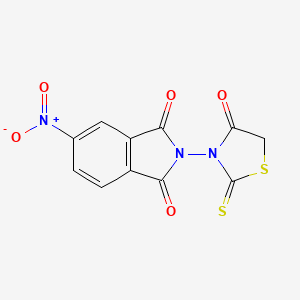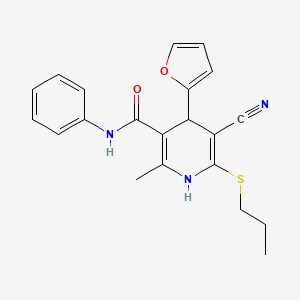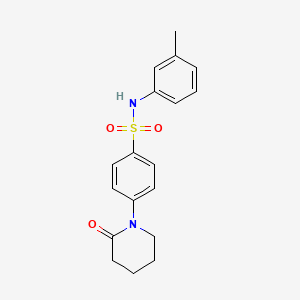
N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
The advantages of using N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments include its potential applications in various fields, its low toxicity profile, and its ability to inhibit CAIX and protect neurons from oxidative stress. However, the limitations of using this compound in lab experiments include the need for further research to determine its efficacy in vivo and its potential side effects.
将来の方向性
There are many future directions for the research of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, including its potential applications in cancer therapy, neuroprotection, and inflammation. Additionally, further research is needed to determine the efficacy of this compound in vivo and its potential side effects. Other future directions include the synthesis of this compound derivatives with improved efficacy and the development of novel delivery methods for this compound. Overall, the potential applications of this compound in various fields make it a promising candidate for further research.
合成法
The synthesis of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been achieved using various methods, including the reaction of 3-methylbenzenesulfonyl chloride with 2-piperidone, followed by the addition of sodium hydroxide. Another method involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine, followed by the addition of 2-piperidone. Both methods have been successful in synthesizing this compound, with the latter method being more efficient.
特性
IUPAC Name |
N-(3-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-15(13-14)19-24(22,23)17-10-8-16(9-11-17)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEXNMWQPDVPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)

![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
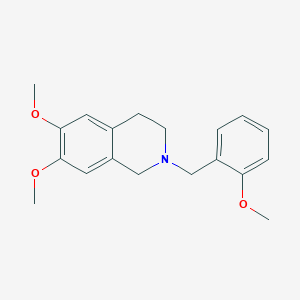
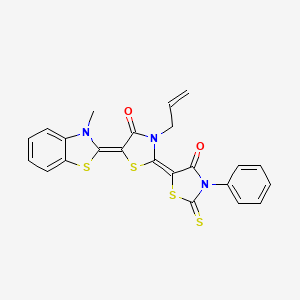
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)
